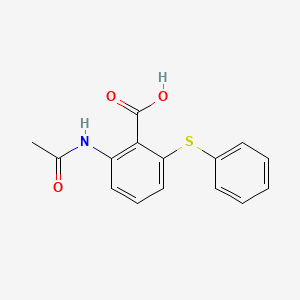

2-Acetamido-6-(phenylthio)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational materials in the chemical industry and are instrumental in the synthesis of a wide array of products. chemicalbook.compatsnap.comnih.gov The reactivity and properties of the benzoic acid core are significantly influenced by the nature and position of its substituents. In the case of 2-Acetamido-6-(phenylthio)benzoic acid, the benzene (B151609) ring is adorned with three distinct functional groups: a carboxyl group, an acetamido group at the ortho position, and a phenylthio group at the other ortho position.

The presence of substituents at the ortho positions of benzoic acid gives rise to a phenomenon known as the "ortho effect." wikipedia.orgbyjus.comvedantu.com This effect typically enhances the acidity of the carboxylic acid, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.comquora.com The steric hindrance caused by the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This disruption in planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a stabilization of the carboxylate anion and thus, an increase in acidity. wikipedia.orgquora.com Therefore, this compound is expected to be a stronger acid than benzoic acid itself.

Significance of Aromatic Thioether Functionalities in Chemical Synthesis

Aromatic thioethers, also known as diaryl sulfides, are characterized by a sulfur atom bridging two aryl groups. This C-S-C linkage is a prevalent structural motif in many biologically active molecules and functional materials. nih.govacs.org The thioether bond imparts a degree of flexibility to the molecular structure and possesses distinct electronic properties due to the polarizability of the sulfur atom.

Role of Acetamido Groups in Modulating Molecular Properties and Interactions

The acetamido group (–NHCOCH₃) is a common functional group in organic chemistry and is known to significantly influence the properties of the molecule to which it is attached. It is generally considered an activating, ortho-para directing group in electrophilic aromatic substitution reactions, although its activating ability is somewhat attenuated compared to a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl. stackexchange.com

A key feature of the acetamido group is its ability to participate in hydrogen bonding. nih.govmdpi.com The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual capacity allows for the formation of intricate intermolecular and intramolecular hydrogen bonding networks, which can dictate the molecule's conformation and its packing in the solid state. nih.govmdpi.com In the context of this compound, the acetamido group can form an intramolecular hydrogen bond with the adjacent carboxylic acid group, influencing its acidity and reactivity. Furthermore, the presence of the acetamido group is a common feature in many pharmacologically active compounds. nih.gov

Overview of Research Trajectories for Multifunctionalized Aromatic Carboxylic Acids

Multifunctionalized aromatic carboxylic acids, such as this compound, are highly valued as versatile building blocks in supramolecular chemistry and materials science. mdpi.comsemanticscholar.orgresearchgate.net Their rigid aromatic cores combined with strategically placed functional groups capable of coordination or hydrogen bonding make them excellent candidates for the construction of complex, ordered structures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.comsemanticscholar.org

These materials have shown promise in a variety of applications, including gas storage, separation, catalysis, and sensing. mdpi.com The specific combination of a carboxylic acid for metal coordination, an acetamido group for hydrogen bonding, and a bulky phenylthio group for controlling the spatial arrangement makes this compound a potentially valuable ligand for creating novel functional materials with unique structural and chemical properties. mdpi.comsemanticscholar.orgresearchgate.net Additionally, polyfunctional molecules are of interest in medicinal chemistry, where the combination of different pharmacophores within a single scaffold can lead to compounds with multiple biological activities. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | General Class |

|---|---|---|---|

| This compound | C15H13NO3S | 287.33 | Multifunctional Aromatic Carboxylic Acid |

| Benzoic Acid | C7H6O2 | 122.12 | Aromatic Carboxylic Acid iarc.fr |

| Acetamide (B32628) | C2H5NO | 59.07 | Amide nih.gov |

| Diphenyl Sulfide (B99878) | C12H10S | 186.27 | Aromatic Thioether |

Table 2: Functional Group Characteristics

| Functional Group | Key Role/Property | Significance in the Target Molecule |

|---|---|---|

| Carboxylic Acid (-COOH) | Acidity, Metal Coordination, Hydrogen Bonding | Primary site for salt formation and coordination to metal centers. mdpi.com |

| Aromatic Thioether (-SPh) | Structural Flexibility, Electronic Effects | Introduces a second aromatic system and influences molecular conformation. nih.gov |

| Acetamido (-NHCOCH₃) | Hydrogen Bonding, Directing Group | Participates in intra- and intermolecular interactions, modulating solid-state structure. nih.govmdpi.com |

Structure

3D Structure

Properties

CAS No. |

84455-38-9 |

|---|---|

Molecular Formula |

C15H13NO3S |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

2-acetamido-6-phenylsulfanylbenzoic acid |

InChI |

InChI=1S/C15H13NO3S/c1-10(17)16-12-8-5-9-13(14(12)15(18)19)20-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)(H,18,19) |

InChI Key |

VOKXGVHRVUGNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamido 6 Phenylthio Benzoic Acid and Structural Analogues

Strategies for Constructing the Substituted Benzoic Acid Core

The formation of the central 2-acetamidobenzoic acid scaffold, or a suitably functionalized precursor, is a critical first step. Several synthetic strategies can be employed, each offering distinct advantages in terms of regioselectivity and substrate scope.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then be quenched with an appropriate electrophile.

In the context of synthesizing precursors to 2-acetamido-6-(phenylthio)benzoic acid, the acetamido group itself can serve as a potent DMG. The amide functionality coordinates to the lithium cation, directing the deprotonation to the adjacent C-6 position. For instance, N-acetylanthranilic acid can be subjected to ortho-lithiation. wikipedia.orgudel.edunih.govsigmaaldrich.com The resulting dianion can then react with an electrophile. This approach offers a direct route to 6-substituted N-acetylanthranilic acid derivatives.

Key features of this approach are summarized in the table below:

| Directing Group | Common Base | Electrophile (Example) | Product Type |

| Acetamido (-NHAc) | n-Butyllithium | Disulfide (e.g., Diphenyl disulfide) | 6-Thio-substituted N-acetylanthranilic acid |

| Carboxylate (-COOH) | s-Butyllithium/TMEDA | Halogenating agent (e.g., I2) | 2-Halo-3-substituted benzoic acid |

It is important to note that the carboxylate group can also function as a directing group, although its directing power is generally weaker than the amide group. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) provides an alternative route to constructing the substituted benzoic acid core. pressbooks.pubyoutube.com This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. pressbooks.pub For the synthesis of precursors to this compound, a di-halogenated benzoic acid can serve as a suitable starting material.

For example, a 2,6-dihalobenzoic acid can undergo sequential nucleophilic aromatic substitution. The first substitution can be with an amine source, such as ammonia (B1221849) or an aniline (B41778) derivative, to introduce the amino group at the C-2 position. google.comnih.gov The presence of the carboxylate group, an electron-withdrawing group, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. pressbooks.pubyoutube.com The resulting 2-amino-6-halobenzoic acid can then be acylated to give the corresponding 2-acetamido derivative. chemicalbook.comsigmaaldrich.comnih.gov

A representative reaction is the copper-catalyzed amination of 2-chlorobenzoic acids. nih.gov This method avoids the need for protecting the carboxylic acid group and can proceed with a variety of aniline derivatives. nih.gov

| Starting Material | Nucleophile | Catalyst (if any) | Intermediate Product |

| 2,6-Dichlorobenzoic acid | Ammonia | Copper catalyst | 2-Amino-6-chlorobenzoic acid |

| 2-Bromo-6-nitrobenzoic acid | Ammonia | Cuprous catalyst | 2-Amino-6-nitrobenzoic acid |

Halogen-Directed Functionalization Sequences

Halogen atoms can serve as versatile handles in organic synthesis, allowing for a variety of subsequent transformations. In the synthesis of the target compound, a halogen can be strategically introduced onto the benzoic acid ring to direct further functionalization.

For example, anthranilic acid can be chlorinated using reagents like sulfuryl chloride to yield 2-amino-5-chlorobenzoic acid. prepchem.com While this provides a chlorinated scaffold, achieving the specific 2,6-disubstitution pattern often requires multi-step sequences. A more direct approach involves the Sandmeyer reaction of anthranilic acid to produce 2-chlorobenzoic acid. youtube.comorgsyn.org This can then be nitrated at the 6-position, followed by reduction of the nitro group to an amine, and subsequent acetylation.

Alternatively, starting from a pre-functionalized benzene (B151609) ring, such as 2-chlorotoluene, oxidation of the methyl group can yield 2-chlorobenzoic acid. orgsyn.orgwikipedia.org This halogenated benzoic acid can then undergo further functionalization as described in the previous sections.

Installation of the Phenylthio Moiety

Once the substituted benzoic acid core is in hand, the next critical step is the introduction of the phenylthio group at the C-6 position. This is typically achieved through the formation of a carbon-sulfur bond.

Thiolation Reactions (e.g., from mercaptobenzoic acid precursors)

One straightforward approach to installing the phenylthio group is through the reaction of a 6-mercaptobenzoic acid derivative with a suitable phenylating agent. The synthesis of 2-mercaptobenzoic acid itself can be achieved through various methods. capes.gov.brresearchgate.netnih.gov Once formed, the thiol group can be deprotonated to form a thiolate, which is a potent nucleophile.

This thiolate can then react with an activated phenyl source, such as an aryl halide or a diaryliodonium salt, to form the desired aryl thioether. While this method is conceptually simple, the synthesis and handling of the mercaptobenzoic acid precursor can sometimes be challenging due to the potential for oxidation of the thiol to a disulfide. nih.gov

Copper-Catalyzed Carbon-Sulfur Bond Formation

Copper-catalyzed cross-coupling reactions have emerged as a highly effective and versatile method for the formation of carbon-sulfur bonds. researchgate.netrsc.org In the context of synthesizing this compound, this typically involves the reaction of a 2-acetamido-6-halobenzoic acid with thiophenol in the presence of a copper catalyst. nih.govnih.gov

A variety of copper sources can be employed, including copper(I) and copper(II) salts, as well as copper nanoparticles. researchgate.net The reaction often requires a base to deprotonate the thiol and facilitate the catalytic cycle. One of the key advantages of this method is its tolerance for a wide range of functional groups, including the free carboxylic acid, which often does not require protection. nih.govnih.gov

A study by Geldenhuys et al. demonstrated a regioselective copper-catalyzed C-S bond formation with 2-halobenzoic acids and thiols. nih.gov The reaction proceeds efficiently in solvents like 2-ethoxyethanol, providing the corresponding arylthiobenzoic acids in high yields. nih.gov

| Halobenzoic Acid Substrate | Thiol | Catalyst System | Typical Yield |

| 2-Bromobenzoic acid | Thiophenol | Cu/Cu2O, K2CO3 | 81-99% |

| 2-Chlorobenzoic acid | Thiophenol | CuCl2, K2CO3 | Good to Excellent |

Palladium and rhodium-catalyzed C-H activation strategies have also been explored for the formation of C-S bonds in benzoic acid derivatives, offering alternative routes to these valuable compounds. researchgate.netnih.govmdpi.comrsc.orgnih.govmdpi.comcapes.gov.br

Rearrangement-Functionalization Strategies Involving Sulfur

Rearrangement reactions offer elegant and atom-economical pathways to complex molecular architectures. For the synthesis of arylsulfonyl- or arylthio-substituted benzoic acids, the Smiles and Truce-Smiles rearrangements are particularly relevant intramolecular nucleophilic aromatic substitution reactions. nih.govresearchgate.netnih.gov

The Smiles rearrangement involves an intramolecular nucleophilic attack by a heteroatom on an activated aromatic ring, leading to the migration of the aryl group. researchgate.net In the context of synthesizing precursors to the target molecule, a suitably substituted diaryl ether or sulfide (B99878) could undergo a Smiles rearrangement to form a C-S or C-O bond at the desired position. For this reaction to proceed, the migrating aromatic ring typically requires activation by electron-withdrawing groups, preferably in the ortho or para position to the leaving group. researchgate.net

A significant variation is the Truce-Smiles rearrangement , which utilizes a carbanion as the intramolecular nucleophile. nih.govnih.gov This powerful C-C bond-forming reaction does not necessarily require activation of the aromatic ring by electron-withdrawing groups, as the carbanion is a sufficiently strong nucleophile. researchgate.net The reaction of an aryl sulfone with a strong base like n-butyllithium can generate a benzylic carbanion that attacks the sulfone-bearing aromatic ring, resulting in a rearranged sulfinic acid product after workup. researchgate.net While not directly forming a thioether, this methodology provides a route to C-aryl bonds ortho to a sulfur-containing functional group, which could be further manipulated. Recent advances have even demonstrated photochemical and visible-light-mediated Truce-Smiles rearrangements, offering milder reaction conditions. ruhr-uni-bochum.de

A conceptually related pericyclic reaction is the thio-Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl thioether. google.comnih.govebrary.net Heating an allyl aryl thioether can lead to the formation of an ortho-allyl thiophenol. While this introduces an alkyl group rather than a direct phenyl group, it represents a valid strategy for the ortho-functionalization of a thio-substituted aromatic ring. The resulting allyl group could potentially be further transformed.

Introduction of the Acetamido Group

The introduction of the acetamido moiety is a critical step in the synthesis of the target compound. Several classical and modern methods can be employed for this transformation.

Acylation of Amino-Substituted Benzoic Acids

The most direct method for installing the acetamido group is the acylation of a corresponding amino-substituted benzoic acid precursor, such as 2-amino-6-halobenzoic acid or 2-amino-6-(phenylthio)benzoic acid. This is typically achieved using acetylating agents like acetyl chloride or acetic anhydride (B1165640). nih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or acetic acid byproduct.

A specific example involves the acylation of an aminobenzoic acid, which can be catalyzed by a strong inorganic or organic acid when using a mixed anhydride method. nih.gov This involves reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid. nih.gov

| Acetylating Agent | Catalyst/Base | General Conditions |

| Acetyl Chloride | Pyridine, Triethylamine | Anhydrous conditions, often at room temperature or with gentle heating. |

| Acetic Anhydride | Pyridine, Triethylamine, or catalytic acid/base | Can be run neat or in a solvent; may require heating. |

| Mixed Anhydride | Strong acid | Formation of mixed anhydride followed by reaction with aminobenzoic acid. nih.gov |

Reductive Acetylation of Nitro Precursors

An alternative and efficient one-pot approach is the reductive acetylation of a nitro-substituted precursor, such as 2-nitro-6-(phenylthio)benzoic acid or 2-chloro-6-nitrobenzoic acid. nih.gov This method avoids the isolation of the intermediate amine, which can sometimes be unstable or prone to oxidation. nih.gov The nitro group is first reduced to an amine, which is then acetylated in situ.

Common reducing agents for the nitro group include catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reducing agents like sodium borohydride (B1222165) with a catalyst. nih.gov Following the reduction, acetic anhydride is added to the reaction mixture to acetylate the newly formed amino group. This one-pot procedure can lead to excellent yields and is amenable to large-scale synthesis. nih.gov

| Reducing System | Acetylating Agent | Key Features |

| NaBH₄ / Pd-C | Acetic Anhydride | One-pot procedure, avoids isolation of the intermediate amine. nih.gov |

| H₂ / Pd-C | Acetic Anhydride | Standard catalytic hydrogenation followed by in situ acetylation. |

| SnCl₂ / HCl | Acetic Anhydride | Classical reduction method followed by acetylation. |

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step. The Ugi reaction and the Passerini reaction are prominent examples of isocyanide-based MCRs that could potentially be adapted for the synthesis of 2-acetamido-benzoic acid derivatives. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govorganic-chemistry.orgnih.gov By carefully selecting the starting materials, it might be possible to construct a molecule with the desired substitution pattern. For instance, using a pre-functionalized benzoic acid derivative could lead to the target scaffold. The reaction is typically exothermic and proceeds with high atom economy. organic-chemistry.org

The Passerini three-component reaction (P-3CR) involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. organic-chemistry.orgresearchgate.net While the direct product is not an acetamido derivative, the resulting α-acyloxy amide could potentially be converted to the desired structure through subsequent transformations. Both Ugi and Passerini reactions have been shown to be compatible with a wide range of functional groups. nih.gov

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through either a convergent or a divergent strategy, each with its own advantages.

Step-by-Step Functionalization Sequences

A common and reliable approach involves a linear, step-by-step functionalization of a simpler benzoic acid derivative. A plausible synthetic route would start from a readily available di-substituted benzene.

One potential sequence is as follows:

Starting Material Selection : A suitable starting material would be 2-chloro-6-nitrobenzoic acid. This compound can be synthesized by the oxidation of 2-chloro-6-nitrotoluene.

Introduction of the Thiophenyl Group : The chloro substituent can be displaced by a phenylthio group via a nucleophilic aromatic substitution reaction with thiophenol. This reaction is often catalyzed by a copper salt or can be achieved under palladium catalysis.

Reductive Acetylation : The nitro group of the resulting 2-nitro-6-(phenylthio)benzoic acid can then be converted to the acetamido group using the one-pot reductive acetylation method described in section 2.3.2. nih.gov

An alternative stepwise sequence could be:

Starting Material : Begin with 2-amino-6-chlorobenzoic acid, which is commercially available. nih.govorganic-chemistry.org

Acetylation : The amino group is first protected as an acetamide (B32628) via acylation with acetic anhydride or acetyl chloride, yielding 2-acetamido-6-chlorobenzoic acid.

Palladium-Catalyzed Thiolation : The final C-S bond can be formed through a palladium-catalyzed cross-coupling reaction between the 2-acetamido-6-chlorobenzoic acid and thiophenol. Palladium catalysts, such as those based on Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand, are commonly employed for such transformations. nih.gov

The choice between these sequences would depend on the availability and cost of the starting materials, as well as the yields and selectivities of each step.

| Step | Reaction Type | Reagents and Conditions | Precursor | Product |

| 1a | Oxidation | KMnO₄, KOH, H₂O, heat | 2-Chloro-6-nitrotoluene | 2-Chloro-6-nitrobenzoic acid |

| 2a | Nucleophilic Aromatic Substitution | Thiophenol, Base (e.g., K₂CO₃), optional catalyst (e.g., CuI) | 2-Chloro-6-nitrobenzoic acid | 2-Nitro-6-(phenylthio)benzoic acid |

| 3a | Reductive Acetylation | H₂/Pd-C or NaBH₄/Pd-C, Acetic Anhydride | 2-Nitro-6-(phenylthio)benzoic acid | This compound nih.gov |

| 1b | Acetylation | Acetic Anhydride, Base | 2-Amino-6-chlorobenzoic acid | 2-Acetamido-6-chlorobenzoic acid |

| 2b | Pd-catalyzed Thiolation | Thiophenol, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 2-Acetamido-6-chlorobenzoic acid | This compound nih.gov |

One-Pot Reaction Strategies

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient strategy can be designed based on established transformations such as the Ullmann condensation. researchgate.netscielo.br

A hypothetical one-pot approach could involve a tandem N-acetylation and S-arylation sequence starting from a suitable precursor like 2-amino-6-halobenzoic acid. This process would begin with the in-situ acetylation of the amino group, followed by a copper-catalyzed cross-coupling reaction with thiophenol to introduce the phenylthio group.

The proposed one-pot reaction would proceed in two key steps within the same reactor:

N-Acetylation: The initial step involves the acylation of the amino group of a 2-amino-6-halobenzoic acid derivative using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

S-Arylation (Ullmann Condensation): Following the N-acetylation, a copper catalyst and thiophenol are introduced into the reaction mixture. The Ullmann condensation then proceeds, where the copper catalyst facilitates the coupling of the aryl halide with the thiol to form the desired C-S bond. nih.gov

The selection of the halogen at the 6-position is crucial, with iodo and bromo derivatives generally exhibiting higher reactivity in Ullmann-type couplings compared to chloro derivatives. The reaction conditions, including the choice of copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles), ligand, base, solvent, and temperature, would need to be carefully optimized to ensure both steps proceed efficiently and to minimize side reactions. Microwave irradiation has been shown to significantly accelerate Ullmann coupling reactions, offering a potential enhancement to this one-pot strategy. scielo.brnih.gov

A representative data table for a proposed one-pot synthesis is presented below, based on typical conditions for similar transformations.

| Reactants/Reagents | Role | Potential Examples |

| 2-Amino-6-halobenzoic acid | Starting Material | 2-Amino-6-bromobenzoic acid |

| Acetic Anhydride | Acetylating Agent | N/A |

| Pyridine or Triethylamine | Base | N/A |

| Thiophenol | Phenylthio source | N/A |

| Copper(I) Iodide (CuI) | Catalyst | N/A |

| L-Proline or Phenanthroline | Ligand | N/A |

| Potassium Carbonate (K2CO3) | Base | N/A |

| Dimethylformamide (DMF) | Solvent | N/A |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

One of the primary green aspects of the proposed one-pot synthesis is the inherent atom economy and reduction of waste . By combining multiple steps into a single operation, the need for isolating and purifying intermediates is eliminated, which in turn reduces the consumption of solvents and other auxiliary materials.

Further green modifications to the synthesis can be considered:

Catalysis: The use of catalytic amounts of copper is a greener alternative to stoichiometric reagents. Research into more sustainable and less toxic catalysts is an active area. While palladium is a common catalyst for C-S bond formation, copper is generally considered more abundant and less toxic. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated to be a greener alternative to conventional heating for Ullmann reactions. scielo.brnih.gov It often leads to shorter reaction times, lower energy consumption, and potentially higher yields.

Solvent Selection: While polar aprotic solvents like DMF are common for Ullmann reactions, their toxicity is a concern. The development of reactions in greener solvents such as water, ionic liquids, or deep eutectic solvents would be a significant advancement. researchgate.net For instance, Ullmann coupling reactions have been successfully carried out in aqueous media. nih.gov

Safer Reagents: The development of thiol-free methods for thioether synthesis, for example, using odorless and more stable sulfur sources, can enhance the safety and environmental profile of the synthesis.

The following table summarizes the application of green chemistry principles to the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | One-pot synthesis minimizes the number of steps and byproducts. | Higher efficiency, less waste. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents instead of toxic organic solvents. nih.govresearchgate.net | Reduced environmental impact and improved safety. |

| Design for Energy Efficiency | Microwave-assisted heating instead of conventional reflux. scielo.brnih.gov | Faster reactions, lower energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, downstream modifications could potentially utilize bio-based reagents. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | One-pot synthesis avoids the need for protecting groups on the carboxylic acid, although this depends on the specific reaction conditions. | Fewer reaction steps, less waste. |

| Catalysis | Use of catalytic amounts of copper instead of stoichiometric reagents. rsc.org | Reduced metal waste and cost. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 2 Acetamido 6 Phenylthio Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, participating in a variety of transformations ranging from simple acid-base reactions to more complex, transition-metal-catalyzed processes.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Acetamido-6-(phenylthio)benzoic acid is expected to readily undergo esterification and amidation, two of the most fundamental reactions of this functional group.

Esterification typically proceeds by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by treatment with an alcohol. For instance, the esterification of benzoic acid derivatives is a common practice. In a study on the synthesis of 4-(2-chloroacetamido)benzoic acid derivatives, Fischer's esterification was employed using the corresponding alcohol and concentrated sulfuric acid as a catalyst under reflux conditions orgsyn.org. Similarly, methyl 2-(benzofuran-2-yl)acetate was synthesized by refluxing the parent carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid chemicalforums.com. It is anticipated that this compound would react in a similar manner with various alcohols to yield the corresponding esters.

Amidation follows a similar logic, where the carboxylic acid is reacted with an amine. Direct reaction requires high temperatures, so the use of coupling agents is more common for efficient amide bond formation at milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate this transformation. For example, the synthesis of 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide was achieved by treating the carboxylic acid with 2-amino-5-fluorophenol (B134415) in the presence of EDC chemicalforums.com. Therefore, this compound is expected to form a wide range of amides when reacted with primary or secondary amines in the presence of a suitable coupling agent.

| Reaction Type | Reactant | Typical Reagents | Expected Product with this compound |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-acetamido-6-(phenylthio)benzoate |

| Esterification | Ethanol (B145695) | H₂SO₄ (catalyst), Reflux | Ethyl 2-acetamido-6-(phenylthio)benzoate |

| Amidation | Ammonia (B1221849) | EDC, DIPEA | 2-Acetamido-6-(phenylthio)benzamide |

| Amidation | Aniline (B41778) | EDC, DIPEA | N-phenyl-2-acetamido-6-(phenylthio)benzamide |

Decarboxylative Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under various conditions, often requiring heat. The ease of decarboxylation for aromatic carboxylic acids is highly dependent on the substitution pattern on the aromatic ring. Generally, benzoic acids without activating groups are resistant to decarboxylation, requiring high temperatures researchgate.net. However, the presence of electron-donating groups, particularly in the ortho or para positions, can facilitate this process. nih.gov

Recent advancements have shown that decarboxylation can be achieved under milder conditions using photoredox catalysis or transition metal catalysis. For example, a method for the decarboxylative hydroxylation of benzoic acids at low temperatures has been reported using a copper catalyst and light nih.gov. While specific studies on the decarboxylation of this compound are not available, it is plausible that under forcing thermal conditions or with specialized catalytic systems, it would undergo decarboxylation to yield N-(2-(phenylthio)phenyl)acetamide. The influence of the ortho-acetamido and ortho-phenylthio groups on the reaction rate would be a key factor.

Carboxyl-Directed C-H Activation and Annulation

The carboxylic acid group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the ortho C-H bond. Palladium-catalyzed ortho-C-H functionalizations of benzoic acids have been extensively studied. These reactions typically involve the formation of a palladacycle intermediate, which can then react with various coupling partners. While the ortho positions to the carboxyl group in this compound are already substituted, the carboxyl group could potentially direct the activation of the C-H bond at the 3-position.

Furthermore, the combination of the carboxyl group and the adjacent acetamido or phenylthio group could lead to annulation reactions, where a new ring is formed. For instance, rhodium(III)-catalyzed C-H activation of sulfoximines (related to the phenylthio group) followed by annulation with diazoketones has been used to synthesize sulfur-chiral 1,2-benzothiazines. This suggests that under appropriate catalytic conditions, this compound could undergo intramolecular cyclization or intermolecular annulation reactions involving the activation of a C-H bond directed by the carboxyl group in concert with the other functional groups.

Transformations Involving the Acetamido Group

The acetamido group (N-acetyl) is generally a stable amide functionality, but it can participate in hydrolysis and substitution reactions under specific conditions.

Amide Hydrolysis and Related Reactions

The hydrolysis of the acetamido group in this compound to yield 2-amino-6-(phenylthio)benzoic acid and acetic acid can be achieved under either acidic or basic conditions, typically with heating. This reaction cleaves the amide bond. The hydrolysis of amides is a well-established transformation, though often requiring forcing conditions due to the resonance stabilization of the amide bond. For example, studies on the hydrolysis of substituted benzamides have shown the influence of electronic effects on the reaction rate. Given the stability of the amide bond, selective hydrolysis without affecting other functional groups would depend on the reaction conditions.

Participation in Cyclization Reactions

The molecular architecture of this compound, featuring a carboxylic acid, an acetamido group, and a phenylthio substituent strategically positioned on a benzene (B151609) ring, provides a template for various cyclization reactions. Intramolecular cyclization can be promoted under specific conditions, leading to the formation of heterocyclic systems. A significant cyclization pathway for related 2-sulfanylbenzoic acids involves the formation of thioxanthenone derivatives. For instance, analogous structures like 2-methyl-6-(phenylthio)benzoic acid have been shown to undergo rhodium-catalyzed intramolecular C-H activation and C-S bond formation to yield chalcogenoxanthones. rsc.org This type of reaction typically involves the cyclization between the carboxylic acid group (or a derivative thereof) and the ortho phenylthio-substituted ring, often facilitated by a transition metal catalyst. The acetamido group can influence the electronic properties and steric environment of the benzoic acid ring, thereby affecting the conditions and outcomes of such cyclization reactions.

Chemical Behavior of the Phenylthio Substituent

The phenylthio group (-S-Ph) is a key functional moiety in this compound, imparting specific reactivity to the molecule. Its chemical behavior is dominated by the sulfur atom, which can undergo oxidation and participate in various cyclization and rearrangement reactions. Furthermore, the attached phenyl ring possesses its own reactivity, notably towards electrophilic aromatic substitution.

The sulfur atom in the phenylthio group is susceptible to oxidation, allowing for the controlled and selective formation of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic and steric properties of the substituent, converting the thioether into more polar, electron-withdrawing groups.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established chemical transformation. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose. For a selective oxidation to the sulfoxide, milder reagents or carefully controlled reaction conditions are necessary. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like tantalum carbide or in acetic acid. beilstein-journals.orgresearchgate.net The use of 1.5 equivalents of urea-hydrogen peroxide (UHP) at moderate temperatures (e.g., 60 °C) has been shown to be effective for selectively producing sulfoxides from a range of thioglycosides. beilstein-journals.org

Further oxidation to the sulfone can be achieved by using stronger oxidizing agents or more forcing conditions, such as increasing the stoichiometry of the oxidant or raising the reaction temperature. researchgate.netorientjchem.org For example, using 2.5 equivalents of UHP at a higher temperature (e.g., 80 °C) can drive the reaction to completion, yielding the corresponding sulfone. beilstein-journals.org The resulting products, 2-acetamido-6-(phenylsulfinyl)benzoic acid (the sulfoxide) and 2-acetamido-6-(phenylsulfonyl)benzoic acid (the sulfone), are valuable intermediates for further synthetic transformations.

Table 1: Potential Oxidation Products of this compound This table is generated based on general oxidation reactions of thioethers and is for illustrative purposes.

| Starting Compound | Oxidizing Agent (Example) | Product | Product Class |

|---|---|---|---|

| This compound | H₂O₂ (1.5 equiv), Acetic Acid, 60°C | 2-Acetamido-6-(phenylsulfinyl)benzoic acid | Sulfoxide |

| This compound | H₂O₂ (2.5 equiv), Acetic Acid, 80°C | 2-Acetamido-6-(phenylsulfonyl)benzoic acid | Sulfone |

The phenylthio group can actively participate in cyclization reactions that are mediated by the sulfur atom. These reactions often involve the interaction of the sulfur with other functional groups within the molecule, leading to the formation of new heterocyclic rings. One prominent example is the Pummerer rearrangement, which typically occurs in sulfoxides bearing an α-hydrogen, though variations exist. While not directly applicable to the phenylthio group itself, the derived sulfoxide, 2-acetamido-6-(phenylsulfinyl)benzoic acid, could potentially undergo related rearrangements under specific acidic conditions.

More directly, sulfur-mediated cyclizations can occur through electrophilic attack on one of the aromatic rings, initiated by an activated sulfur species. For instance, in the presence of a strong acid or a Lewis acid, the sulfur atom can be activated, facilitating an intramolecular electrophilic attack on either the benzoic acid ring or the phenyl ring of the thioether to form a thioxanthene-based ring system.

The phenyl ring of the phenylthio substituent is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The phenylthio group (-S-Ph) itself acts as a substituent on this ring. The sulfur atom, with its lone pairs of electrons, can donate electron density to the ring through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the sulfur atom. uci.edu

Consequently, the phenylthio group is an activating, ortho, para-directing group. uci.edu This means that electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will preferentially occur at the carbon atoms at positions 2', 4', and 6' of the phenylthio ring. masterorganicchemistry.com The acetamido and carboxylic acid groups on the other ring are generally deactivating and would primarily influence the reactivity of that ring, but their steric bulk could also influence the approach of electrophiles to the phenylthio ring.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on the Phenylthio Ring

| Reaction Type | Reagents (Example) | Expected Major Products (Substitution on Phenylthio Ring) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at ortho and para positions with -NO₂ |

| Bromination | Br₂, FeBr₃ | Substitution at ortho and para positions with -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at ortho and para positions with -COR |

Intermolecular and Intramolecular Reaction Mechanisms

The reactivity of this compound is governed by a combination of intermolecular and intramolecular interactions and reaction mechanisms.

Intramolecular Mechanisms: Intramolecular hydrogen bonding is a significant feature of this molecule's structure. A strong intramolecular hydrogen bond can form between the acidic proton of the carboxylic acid group and the carbonyl oxygen of the ortho-positioned acetamido group. This interaction can influence the acidity of the carboxylic acid and the rotational freedom of the substituents. Another possibility is a hydrogen bond between the amide N-H proton and the carbonyl oxygen of the carboxylic acid. Such interactions can pre-organize the molecule, potentially facilitating certain intramolecular reactions like cyclization. The cyclization to form thioxanthenones, as discussed previously, is a prime example of an intramolecular reaction mechanism, proceeding through a concerted or stepwise pathway involving C-H activation and C-S bond formation. rsc.org

Intermolecular Mechanisms: On an intermolecular level, the carboxylic acid functionality is prone to forming strong hydrogen-bonded dimers with another molecule of the acid. nih.gov This dimerization involves two molecules orienting themselves so that the carboxyl groups form a stable eight-membered ring with two hydrogen bonds. This is a common structural motif for carboxylic acids in the solid state and can also influence reactivity in solution by affecting the availability of the carboxyl group. Furthermore, the N-H group of the acetamide (B32628) functionality and the carbonyl oxygen can participate in intermolecular hydrogen bonding, potentially leading to the formation of extended supramolecular networks in the solid state, similar to what is observed in related structures. nih.gov These intermolecular forces play a crucial role in the crystal packing and physical properties of the compound.

Structural Diversification: Derivatives and Analogues of 2 Acetamido 6 Phenylthio Benzoic Acid

Modifications of the Carboxylic Acid Group

The carboxylic acid group is a primary site for modification to influence a molecule's polarity, solubility, and interaction with biological targets.

Conversion of the carboxylic acid to its corresponding ester or amide derivatives is a common strategy in medicinal chemistry to modulate bioactivity. This modification alters the hydrogen-bonding capacity, polarity, and steric profile of the molecule, which can lead to enhanced permeability across biological membranes and improved target engagement.

For instance, the synthesis of a series of amide derivatives of a [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid scaffold resulted in compounds with analgesic and anti-inflammatory activity more potent than the reference drugs, aspirin (B1665792) and indomethacin, respectively. nih.gov This suggests that for 2-acetamido-6-(phenylthio)benzoic acid, a similar derivatization could yield compounds with significant biological effects. The introduction of various amine fragments can explore new binding interactions within a target protein.

Similarly, a study on 2-acetamidothiophene-3-carboxamide (B2756732) derivatives demonstrated that chemical modifications of this scaffold could produce agents with potent anti-leishmanial activity. rsc.org This highlights the potential of amide derivatives of the title compound in the development of novel therapeutic agents.

Table 1: Potential Ester and Amide Derivatives and Their Expected Impact

| Derivative Type | Example Substituent (R) | Expected Impact on Properties |

|---|---|---|

| Esters (-COOR) | Methyl, Ethyl, Benzyl (B1604629) | Increased lipophilicity, potential for enhanced cell membrane penetration. |

| Amides (-CONHR) | Alkylamines, Arylamines, Heterocyclic amines | Altered hydrogen bonding capacity, potential for new target interactions, modulation of metabolic stability. |

The carboxylic acid moiety is an ideal handle for prodrug design, a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. archivepp.comnih.gov Esterification is a common approach to mask the polar carboxylic acid, thereby increasing lipophilicity and improving oral absorption. baranlab.org These ester prodrugs are designed to be stable until they reach the target site, where they are hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug. baranlab.org

For this compound, an ester prodrug strategy could enhance its bioavailability. For example, creating piperazine (B1678402) ester derivatives has been shown to significantly increase the water solubility and skin permeability of other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another approach involves creating a glucuronide prodrug, which can increase water solubility and allow for targeted drug release. nih.gov

The mutual prodrug concept is another viable strategy, where the parent drug is linked to another pharmacologically active molecule. archivepp.com This can result in synergistic effects or combat side effects. For this compound, conjugation with an amino acid could improve solubility and stability at acidic pH, while ensuring hydrolysis at physiological pH. archivepp.com

Substitutions on the Phenylthio Moiety

The phenyl ring of the phenylthio group provides a large surface for modification, which can influence the compound's electronic properties, lipophilicity, and steric interactions with target proteins.

Introducing halogen atoms (F, Cl, Br, I) or alkyl groups (e.g., methyl, ethyl) onto the phenyl ring can significantly impact a compound's biological activity. Halogenation can alter the electronic nature of the ring, enhance binding affinity through halogen bonding, and block sites of metabolism, thereby increasing the drug's half-life. researchgate.net

Alkylation, the addition of alkyl groups, can increase lipophilicity, which may enhance membrane permeability. The position of the substituent (ortho, meta, or para) is crucial and can lead to different effects on activity and selectivity. In a study of 2-tert-butyl-1,4-benzoquinone (B1215510) derivatives, the introduction of a phenylthio group led to strong antibacterial activity. Further substitution on this phenyl ring could fine-tune this activity.

Table 2: Examples of Phenylthio Moiety Substitutions and Their Rationale

| Modification | Position on Phenyl Ring | Rationale |

|---|---|---|

| Halogenation | para- | Can enhance binding affinity and block metabolic oxidation. |

| ortho-, meta- | Can influence the conformation of the phenylthio group, affecting target interaction. | |

| Alkylation | para- | Increases lipophilicity, potentially improving cell penetration. |

Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine (B92270), thiophene, benzothiazole) can introduce new physicochemical properties and biological activities. nih.gov Heterocycles can act as bioisosteres for the phenyl ring, maintaining similar steric properties while introducing features like hydrogen bond acceptors or donors, and altering the dipole moment.

For example, the synthesis of 6-acetamido-2-alkylthiobenzothiazoles yielded compounds with significant antimycobacterial activity, comparable to the standard drug isonicotinic acid hydrazide. chempap.org This indicates that replacing the phenyl ring in this compound with a benzothiazole (B30560) or other heteroaryl systems could be a promising strategy for developing new antimicrobial agents.

Variations of the Acetamido Unit

Replacing the methyl group of the acetamido unit with larger alkyl or aryl groups can lead to significant changes in biological activity. A study on 5-acetamido-2-hydroxy benzoic acid derivatives found that replacing the methyl group with phenyl or benzyl groups could increase selectivity for the COX-2 enzyme and improve pharmacokinetic properties. nih.govmdpi.com This suggests that similar modifications to this compound could enhance its potential as a selective anti-inflammatory agent.

Furthermore, replacing the entire acetamido group with other acyl groups or different functional moieties could lead to the discovery of novel scaffolds with different biological targets. For instance, N-substituted-acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov

Replacement with Other Acyl Groups

The acetyl group of the 2-acetamido moiety is a key point for structural variation. While the literature provides extensive information on the synthesis of related compounds, such as the acylation of substituted anthranilic acids with (phenylthio)acetyl chloride to produce 6-(2-phenylsulfanylacetylamino)benzoic acids, specific examples of replacing the N-acetyl group on this compound itself are not prominently detailed in the reviewed sources. nih.gov However, standard synthetic methodologies in organic chemistry would allow for the substitution of the acetyl group (CH₃CO-) with a wide range of other acyl moieties (R-CO-). This modification would involve the hydrolysis of the amide followed by re-acylation with a different acyl chloride or anhydride (B1165640). Such changes would systematically alter the lipophilicity, steric bulk, and hydrogen-bonding capacity of the molecule, potentially influencing its biological interactions.

N-Alkylation and N-Arylation of the Amide Nitrogen

Modification of the amide nitrogen through the introduction of alkyl or aryl substituents is another strategy for structural diversification. This N-substitution eliminates the amide proton, which can be crucial for receptor binding, and introduces steric bulk that can influence the molecule's conformation. While direct N-alkylation or N-arylation of this compound is not extensively documented in the provided research, general catalytic methods for such transformations on related heterocyclic amines are well-established. For instance, ruthenium(II) complexes have been shown to be efficient and versatile catalysts for the N-alkylation of a variety of heterocyclic amines using alcohols as the alkylating agents. rsc.org Similarly, regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been successfully accomplished. rsc.org These methodologies suggest that similar transformations could likely be applied to the this compound scaffold to generate a library of N-substituted derivatives for further investigation.

Integration into Heterocyclic Systems and Fused Rings

A more profound modification of the this compound scaffold involves its use as a precursor for the synthesis of elaborate heterocyclic and fused-ring systems. This approach dramatically alters the shape, size, and electronic properties of the parent molecule, leading to novel chemical entities with distinct biological profiles.

Benzothieno[3,2-b]quinolinium Compounds

The core structure of this compound is a key precursor for synthesizing benzothieno[3,2-b]quinolinium salts, which are sulfur isosteres of the natural product cryptolepine. nih.gov The synthesis involves the acylation of substituted anthranilic acids to form intermediates that are then cyclized. nih.gov These compounds have been investigated for their potential as antifungal agents. nih.govnih.gov Modifications around the quinolinium ring system have been explored to improve the antifungal profile. nih.govnih.gov For example, the introduction of methoxy (B1213986) and chloro substituents has been shown to enhance activity against various fungal pathogens. nih.gov

Table 1: Antifungal Activity of Substituted Benzothieno[3,2-b]quinolinium Analogues

| Compound | Substitution | Activity Notes | Reference |

| 10b | 3-Methoxy | Active against C. albicans, C. neoformans, and A. fumigatus. | nih.gov, nih.gov |

| 10f | 4-Chloro | Showed moderate increases in anti-cryptococcal and anti-aspergillus activities. | nih.gov, nih.gov |

Quinolinium Derivatives

By chemically opening the benzothiophene (B83047) ring of the aforementioned fused systems, researchers have developed 3-(phenylthio)quinolinium compounds. nih.govnih.gov This structural modification led to the discovery of novel compounds with significantly increased potency against opportunistic fungal infections while maintaining low cytotoxicity. nih.govnih.gov One notable example, a 1-(5-cyclohexylpentyl)-3-(phenylthio)quinolinium compound, demonstrated a more than 50-fold increase in potency compared to its parent benzothieno[3,2-b]quinolinium scaffold. nih.gov This highlights how strategic ring-opening can create new and effective molecular frameworks. nih.govnih.gov

Thiazole (B1198619) and Triazole-Linked Analogues

The acetamido linkage is a common feature in various biologically active molecules containing thiazole and triazole rings. Benzothiazoles, which consist of a benzene (B151609) ring fused to a thiazole ring, are present in numerous drugs and industrial chemicals. nih.gov A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and showed promising urease inhibition activity, with the N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivative being the most potent. nih.gov

Triazoles, five-membered heterocyclic rings with three nitrogen atoms, are also critical pharmacophores. semanticscholar.orgnih.gov They are known bioisosteres of other rings and possess favorable properties like metabolic stability and hydrogen bond accepting capabilities. nih.gov Researchers have synthesized 1,2,4-triazole (B32235) derivatives linked to a benzoic acid via a thioacetamide (B46855) bridge. nih.gov These compounds were designed as potential antiproliferative agents and showed inhibitory activity against focal adhesion kinase (FAK). nih.gov

Table 2: Biologically Active Thiazole and Triazole Analogues

| Heterocycle | Linkage/Core Structure | Reported Biological Activity | Reference |

| Benzothiazole | N-(6-arylbenzo[d]thiazol-2-yl)acetamide | Urease Inhibition, Antibacterial, Antifungal | nih.gov |

| 1,2,4-Triazole | 5-pyridinyl-1,2,4-triazole carboxylic acid | Antiproliferative, FAK Inhibition | nih.gov |

Imidazolidine/Imidazole Derivatives

Substituted imidazoles and their partially saturated counterparts, imidazolidines, are important heterocyclic moieties found in many bioactive compounds. nih.govacs.org The imidazolidine-4-one scaffold, in particular, has been modified to produce agents with antibacterial, antifungal, and anticancer properties. nih.govacs.org A green, one-pot synthesis known as the El-Saghier reaction has been used to create a series of imidazolidin-4-ones and bis-N-(alkyl/aryl) imidazolidin-4-ones from amines, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride. nih.gov For instance, N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) was found to be the most effective in a series tested for antibacterial activity against Escherichia coli. nih.govacs.org These syntheses demonstrate how acetamide-like structures can be incorporated into imidazole-based systems to generate compounds with potential therapeutic applications. nih.govacs.org

Benzothiazole-Fused Derivatives

A significant area of structural exploration involves the fusion of a benzothiazole ring system to the core acetamido benzoic acid structure. This has led to the development of a 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold, which has been investigated for its potential as a selective inhibitor of oncogenic proteins. nih.gov

The rationale behind this derivatization is often rooted in targeted drug design. For instance, based on virtual screening studies that identified the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold as a promising pharmacophore, researchers have synthesized a series of new derivatives aimed at inhibiting the mutated BRAFV600E kinase. nih.gov This kinase is a key player in the MAPK signaling pathway, and its abnormal activation is linked to uncontrolled cell proliferation in various cancers. nih.gov

The synthesis of these derivatives typically involves the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with a variety of appropriate amines. This method allows for the introduction of diverse functionalities at the 6-position, enabling a systematic exploration of how different substituents impact biological activity. nih.gov The goal of such modifications is not only to enhance inhibitory potency but also to address challenges like acquired drug resistance that can emerge during cancer treatment. nih.gov

The structural modifications introduced to the 2-acetamidobenzothiazole core are diverse, focusing on the carboxamide group at the 6-position. Key strategies include:

Varying the Linker: The amide of the 6-carboxamide is connected to a terminal pharmacophore via different linkers, such as an alkylene or a phenylene chain. nih.gov

Modifying the Terminal Pharmacophore: A range of terminal groups has been explored, including sulfonamido-aryl, sulfonamido-alkyl, and amino-aryl functionalities. nih.gov

One particularly promising analogue that emerged from these studies is 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide , which has shown encouraging results in biological assays, marking it as a candidate for further drug development. nih.gov

Table 1: Examples of Structural Modifications in Benzothiazole-Fused Derivatives

| Derivative Class | Linker at 6-Carboxamide | Terminal Pharmacophore | Design Rationale |

|---|---|---|---|

| Analogues 20, 21 | Alkylene | Sulfonamido (aromatic or alkyl) | Explore impact of flexible linkers with sulfonamide groups. nih.gov |

| Analogues 22, 23 | Alkylene | Amino (aromatic) | Investigate the role of a basic amino terminal group. nih.gov |

| Analogues 24-30 | Phenylene | Sulfonamido (aromatic or non-aromatic) | Assess the effect of a more rigid linker on inhibitor binding. nih.gov |

Structure-Activity Relationship (SAR) Studies in Designed Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity, guiding the rational design of more potent and selective compounds. For analogues derived from the this compound framework, SAR studies have provided valuable insights.

In the context of the benzothiazole-fused derivatives designed as BRAFV600E inhibitors, SAR analysis focused on the modifications at the 6-carboxamide position. nih.gov The core hypothesis was that the nature of the substituent at this position would significantly influence the compound's ability to bind to the target kinase and inhibit its function. The studies revealed that both the linker and the terminal functional group play critical roles in determining the antiproliferative activity of these analogues. nih.gov By systematically altering these components, researchers can map the chemical space required for optimal interaction with the biological target. nih.gov

General SAR principles for benzoic acid derivatives also provide a broader context. For instance, it is understood that the phenyl core is often vital for establishing hydrophobic interactions within target binding pockets, while various substituents on the ring can form specific interactions, such as hydrogen bonds, with amino acid residues at the target site. doaj.orgnih.gov The strategic placement of functional groups is a key consideration in the design of these molecules to ensure effective binding. doaj.orgnih.gov

The SAR for the 2-acetamidobenzothiazole-6-carboxamide series can be summarized by comparing the structural variations with their biological outcomes. The goal is to identify which combinations of linkers and terminal groups lead to the highest potency against targets like BRAFV600E and the greatest antiproliferative effects in cancer cell lines. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzothiazole Analogues

| Structural Feature Varied | Modification Examples | Impact on Activity (as BRAFV600E inhibitors) |

|---|---|---|

| Linker Type | Alkylene vs. Phenylene | The flexibility and length of the linker influence how the terminal group is presented to the binding site, affecting potency. nih.gov |

| Terminal Group Functionality | Sulfonamide vs. Amine | The electronic and hydrogen-bonding properties of the terminal group are critical for interaction with the target protein. nih.gov |

| Terminal Group Ring System | Aromatic vs. Alkyl/Non-aromatic | The nature of the terminal ring system affects properties like hydrophobicity and potential for π-stacking interactions, impacting overall activity. nih.gov |

| Specific Analogue | 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide | Demonstrated promising results across multiple assays, suggesting a favorable combination of a flexible alkylene linker and a basic pyridinylamino terminal group. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-Acetamido-6-(phenylthio)benzoic acid provides critical information about the number of different types of protons and their neighboring environments. While specific experimental data for this compound is not widely published, a theoretical analysis based on its structure and data from similar compounds, such as 2-(phenylthio)benzoic acid rsc.org, allows for the prediction of its spectral features.

The spectrum is expected to exhibit distinct signals corresponding to the protons of the acetamido group, the phenylthio substituent, and the disubstituted benzoic acid core. The acetamido group would show a singlet for the methyl protons (CH₃) and a broader singlet for the amide proton (NH), which may undergo exchange with a deuterium (B1214612) oxide (D₂O) shake. The protons of the phenylthio group would appear as a complex multiplet in the aromatic region. The three protons on the benzoic acid ring will each produce a distinct signal, likely multiplets, due to spin-spin coupling with each other. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and is also exchangeable with D₂O. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10 | br s |

| -NHCOCH₃ | 7.5 - 8.5 | br s |

| Aromatic-H (benzoic acid ring) | 7.0 - 8.0 | m |

| Aromatic-H (phenylthio ring) | 7.2 - 7.6 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions. br s = broad singlet, s = singlet, m = multiplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Based on the structure, one would expect to see signals for the carbonyl carbons of the carboxylic acid and the amide group, which are typically found in the 165-175 ppm region. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The methyl carbon of the acetamido group would appear at a much higher field, typically around 20-30 ppm. For the related compound, 2-(phenylthio)benzoic acid, the carboxylic carbon appears at approximately 168 ppm, and the aromatic carbons are observed in the range of 124-140 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~ 170 |

| -NHC OCH₃ | ~ 169 |

| Aromatic C -S and C -N | 135 - 150 |

| Aromatic C -H and C -C | 120 - 135 |

Note: These are predicted values based on the analysis of similar structures.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling network within the aromatic rings, helping to distinguish the individual protons on the benzoic acid and phenylthio moieties. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, each aromatic C-H signal in the ¹³C NMR spectrum would show a cross-peak with its attached proton in the ¹H NMR spectrum.

While there is no specific information found regarding organotin complexes of this compound, this technique is highly relevant for the characterization of such derivatives if they were to be synthesized. The chemical shift in ¹¹⁹Sn NMR is very sensitive to the coordination number and geometry around the tin atom. nih.gov For instance, four-coordinate tetrahedral organotin(IV) complexes typically show ¹¹⁹Sn signals in the range of +140 to -60 ppm, while five-coordinate trigonal bipyramidal species resonate at higher fields (more negative ppm values), and six-coordinate octahedral complexes appear at even higher fields. mdpi.com The measurement of coupling constants, such as ⁿJ(¹¹⁹Sn-¹³C), can also provide valuable information about the geometry of the complex in solution. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) docbrown.info |

| Amide | N-H stretch | ~ 3300 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | 1710 - 1680 docbrown.inforesearchgate.net |

| Amide | C=O stretch (Amide I) | ~ 1660 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range of the spectrum due to hydrogen bonding. docbrown.info The two carbonyl (C=O) stretching vibrations, one from the carboxylic acid and one from the amide, would likely appear as distinct, strong bands. The presence of both N-H and O-H stretching vibrations, along with the two different carbonyl absorptions, would provide strong evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₅H₁₃NO₃S), the exact mass would be a key piece of data for confirming its elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve the loss of characteristic neutral fragments. For instance, the loss of a hydroxyl radical (•OH) from the carboxylic acid, followed by the loss of carbon monoxide (CO), is a common fragmentation pathway for benzoic acids. Another likely fragmentation would be the cleavage of the amide group, leading to the loss of an acetamido radical or related fragments. The cleavage of the C-S bond could also occur, resulting in fragments corresponding to the phenylthio and the acetamidobenzoic acid moieties. Analysis of these fragments allows for the piecing together of the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores within the molecule. The spectrum for this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would display absorption bands characteristic of its aromatic systems and functional groups.

The key chromophores in this molecule are the phenyl ring, the phenylthio group, and the substituted benzoic acid ring. The presence of these conjugated systems is expected to result in strong absorptions in the UV region. The λmax values are indicative of π → π* and n → π* electronic transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent | Type of Electronic Transition | Associated Chromophore |

| ~210-230 nm | Ethanol | π → π | Benzoic acid ring |

| ~250-280 nm | Ethanol | π → π | Phenylthio group, Phenyl ring |

| ~300-340 nm | Ethanol | n → π* | Carbonyl, Thioether |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. This comparison is crucial for confirming the elemental composition and purity of a synthesized sample. For this compound, with the molecular formula C₁₅H₁₃NO₃S, the theoretical elemental composition can be precisely calculated.

Table 3: Elemental Analysis Data for C₁₅H₁₃NO₃S

| Element | Theoretical Percentage (%) |

| Carbon | 62.70 |

| Hydrogen | 4.56 |

| Nitrogen | 4.88 |

| Oxygen | 16.71 |

| Sulfur | 11.16 |

Experimental results from a pure sample are expected to be within ±0.4% of these theoretical values, thereby confirming the empirical formula.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal critical structural details, such as the dihedral angle between the two aromatic rings and the conformation of the acetamido group. This analysis also confirms the connectivity of the atoms as proposed by other spectroscopic methods. The data obtained would include the crystal system, space group, and unit cell dimensions.

Chromatographic Purity and Quantification Methods (e.g., HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector (HPLC-UV), it is a powerful method for assessing the purity of a compound. The sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components elute at different times (retention times) based on their interactions with the stationary and mobile phases.

A typical HPLC-UV method for purity analysis of this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak with a stable retention time.

Table 4: Illustrative HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak with purity >98% (area normalization) |

Computational and Theoretical Studies of 2 Acetamido 6 Phenylthio Benzoic Acid

Density Functional Theory (DFT) Calculations

No published DFT calculation results were found specifically for 2-Acetamido-6-(phenylthio)benzoic acid. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For molecules, it is commonly employed to predict molecular properties.

Geometry Optimization and Conformational Analysis

Specific data on the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound derived from DFT calculations are not available in the reviewed literature. This type of analysis is fundamental for determining the most stable three-dimensional shape of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

There are no specific findings regarding the electronic structure of this compound. Analysis of Frontier Molecular Orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding a molecule's reactivity. mdpi.comresearchgate.net Similarly, charge distribution maps, which illustrate the electrostatic potential, have not been published for this specific compound. nih.gov

Vibrational Frequency Calculations and IR Spectral Assignment

Calculated vibrational frequencies and assignments for the infrared (IR) spectrum of this compound using DFT are not documented. Such calculations are used to interpret and assign the bands observed in experimental IR spectra, correlating them to specific molecular vibrations like stretching and bending of bonds. nih.govnih.gov

NMR Chemical Shift Predictions

While DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing theoretical support for experimental data, no such predictions for this compound have been published. docbrown.info Predicting chemical shifts can be complex, and calculated values are often compared with experimental results for validation. pdx.edu

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as the ligand were identified in the scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. docbrown.info

Binding Affinity Predictions

As no docking simulations have been reported, there is no available data on the predicted binding affinity (typically reported in kcal/mol) of this compound with any biological target. This information is crucial for assessing the potential of a compound as a therapeutic agent. nih.gov

Identification of Key Interacting Residues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying the key amino acid residues within a protein's active site that interact with a ligand. For this compound, docking studies against relevant biological targets, such as cyclooxygenase (COX) enzymes, which are known targets for many benzoic acid derivatives, can reveal critical interactions. nih.govmdpi.com

In a hypothetical docking study of this compound with a COX-2 enzyme, the interactions would likely be governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The carboxylate group of the benzoic acid moiety is expected to form strong hydrogen bonds with polar residues like Arginine and Tyrosine at the top of the active site. The acetamido group can act as both a hydrogen bond donor and acceptor, potentially interacting with residues such as Serine or Histidine. nih.gov The phenylthio and phenyl rings are predicted to engage in hydrophobic and pi-pi stacking interactions with non-polar residues like Leucine, Valine, and Phenylalanine, which line the hydrophobic channel of the active site. nih.gov

These interactions are crucial for the stable binding of the ligand and contribute to its inhibitory potency. The identification of these key residues provides a roadmap for the rational design of more potent and selective inhibitors. nih.gov

Table 1: Predicted Key Interacting Residues and Interaction Types for this compound with a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |